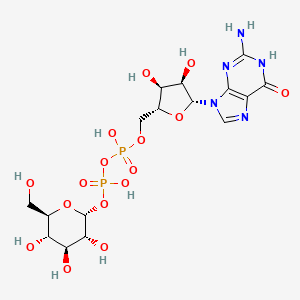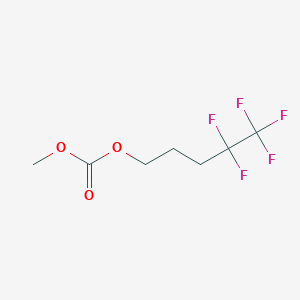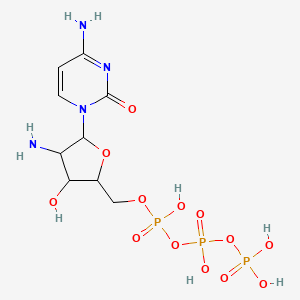
3'-o-Amino-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Amino-2’-deoxycytidine typically involves the protection of the 5’-hydroxy group of a 2’-deoxyribonucleoside, followed by the conversion of the 3’-hydroxy group into an amino group. This is achieved through a series of steps involving the use of N-hydroxyphthalimide and Mitsunobu conditions . The final product is obtained by deprotecting the 5’-hydroxy group and triphosphorylating it .
Industrial Production Methods
Industrial production methods for 3’-O-Amino-2’-deoxycytidine involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Amino-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form deoxycytidine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 3’-O-Amino-2’-deoxycytidine.
Reduction: Deoxycytidine derivatives.
Substitution: Various substituted nucleosides depending on the reagent used.
Aplicaciones Científicas De Investigación
3’-O-Amino-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and other nucleoside analogues.
Biology: Employed in studies related to DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel antiviral drugs and in research focused on genetic disorders.
Mecanismo De Acción
The mechanism of action of 3’-O-Amino-2’-deoxycytidine involves its incorporation into DNA, where it interferes with DNA replication and repair processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound targets enzymes involved in DNA synthesis, such as DNA polymerases and deoxycytidine kinase .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine: A natural nucleoside involved in DNA synthesis.
5-Aza-2’-deoxycytidine: An analogue used as a hypomethylating agent in cancer therapy.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer agent that induces apoptosis by incorporating into DNA.
Uniqueness
3’-O-Amino-2’-deoxycytidine is unique due to its amino group at the 3’ position, which allows for specific interactions with enzymes and other biomolecules. This modification enhances its antiviral and anticancer properties compared to other nucleoside analogues .
Propiedades
Fórmula molecular |
C9H14N4O4 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
4-amino-1-[4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-7-1-2-13(9(15)12-7)8-3-5(17-11)6(4-14)16-8/h1-2,5-6,8,14H,3-4,11H2,(H2,10,12,15) |
Clave InChI |
OMLLESFFAQVGKX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)





![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)


